molecular formula C14H19BrO B12068515 1-Bromo-3-(1-cyclohexylethoxy)benzene

1-Bromo-3-(1-cyclohexylethoxy)benzene

Cat. No.: B12068515
M. Wt: 283.20 g/mol
InChI Key: JCMNVOCJZYBNQQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-cyclohexylethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with a bromine atom and a 1-cyclohexylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-cyclohexylethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 3-(1-cyclohexylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the para position relative to the 1-cyclohexylethoxy group.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-cyclohexylethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield phenol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(1-cyclohexylethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: The compound can be employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-cyclohexylethoxy)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The compound’s reactivity can be influenced by the electron-donating or electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(1-cyclohexylethoxy)benzene is unique due to the presence of the 1-cyclohexylethoxy group, which can impart specific steric and electronic properties to the compound. This makes it a valuable intermediate in organic synthesis and materials science, where such properties can be leveraged to achieve desired outcomes.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

1-bromo-3-(1-cyclohexylethoxy)benzene

InChI

InChI=1S/C14H19BrO/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h5,8-12H,2-4,6-7H2,1H3

InChI Key

JCMNVOCJZYBNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)OC2=CC(=CC=C2)Br

Origin of Product

United States

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